molecular formula C21H21NO6 B613424 Fmoc-Glu(OMe)-OH CAS No. 145038-50-2

Fmoc-Glu(OMe)-OH

Cat. No. B613424
CAS RN: 145038-50-2
M. Wt: 383.4
InChI Key: RULINAWEYRMHHQ-SFHVURJKSA-N
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Mechanism of Action

Target of Action

Fmoc-Glu(OMe)-OH, a derivative of glutamic acid, primarily targets bacteria . The compound’s antibacterial activity makes it a valuable tool in the field of medicine, particularly in wound healing .

Mode of Action

It is known that the compound exhibits antibacterial activity This suggests that it may interact with bacterial cells, possibly disrupting their function or growth

Biochemical Pathways

Given its antibacterial properties, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis or dna replication

Pharmacokinetics

Information on the pharmacokinetics of Fmoc-Glu(OMe)-OH, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It is known that the compound exhibits gelation properties in agno3 solution , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Fmoc-Glu(OMe)-OH has been shown to have antibacterial activity . In addition, it has been identified as a mouldable wound healing biomaterial . This suggests that the compound may promote wound healing by eliminating bacteria at the wound site and providing a supportive structure for tissue regeneration.

Action Environment

The action of Fmoc-Glu(OMe)-OH can be influenced by various environmental factors. For instance, the compound’s gelation properties are observed in AgNO3 solution , suggesting that its physical state and, consequently, its biological activity may be affected by the presence of certain ions or solvents. Additionally, factors such as pH and temperature could potentially impact the compound’s stability and efficacy.

Future Directions

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULINAWEYRMHHQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166507
Record name 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OMe)-OH

CAS RN

145038-50-2
Record name 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145038-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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